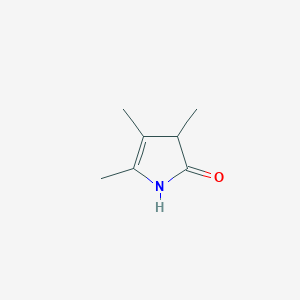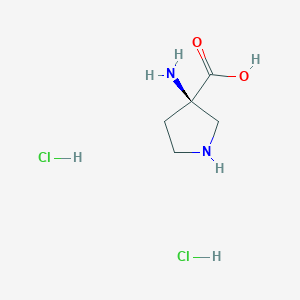
(R)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride typically involves the reduction of ®-3-aminopyrrolidin-2-one hydrochloride using lithium aluminum hydride . The starting material, ®-3-aminopyrrolidin-2-one hydrochloride, can be prepared from ®-methyl-2,5-diaminopentanoate dihydrochloride or ®-2,5-diaminopentanoic acid hydrochloride . The reaction is usually carried out under controlled temperature conditions, typically between 5°C and 15°C .
Industrial Production Methods
Industrial production of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired enantiomeric purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.
3-Aminopyrrolidine-2-carboxylic acid: A similar compound with a different substitution pattern on the pyrrolidine ring.
Pyrrolidine-3-carboxylic acid: A related compound lacking the amino group.
Uniqueness
®-3-Aminopyrrolidine-3-carboxylic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H12Cl2N2O2 |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
(3R)-3-aminopyrrolidine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(4(8)9)1-2-7-3-5;;/h7H,1-3,6H2,(H,8,9);2*1H/t5-;;/m1../s1 |
InChI Key |
QSEXWEVETNRNPY-ZJIMSODOSA-N |
Isomeric SMILES |
C1CNC[C@]1(C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1CNCC1(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
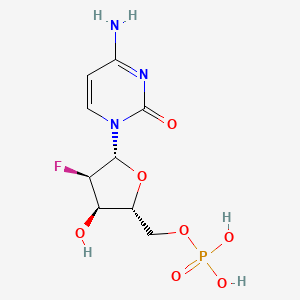
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
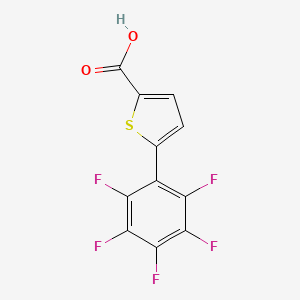


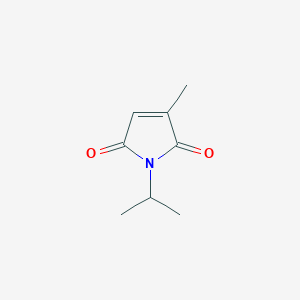
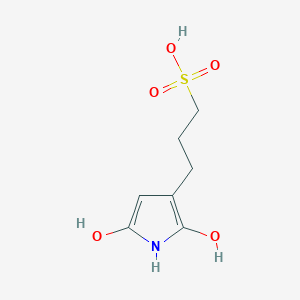
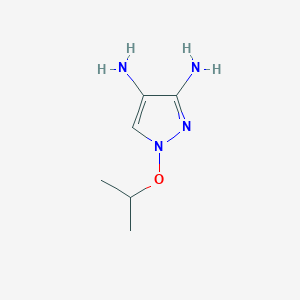
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
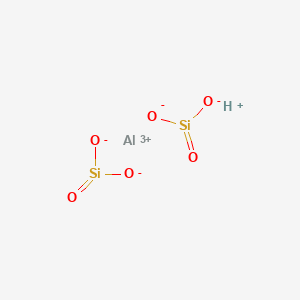
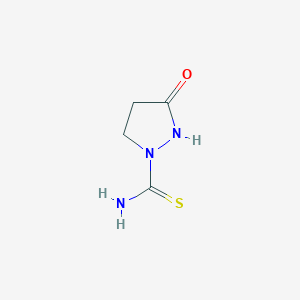
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
